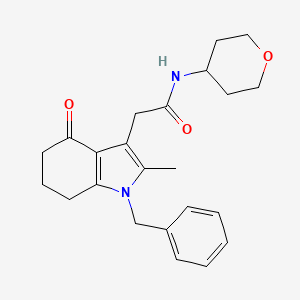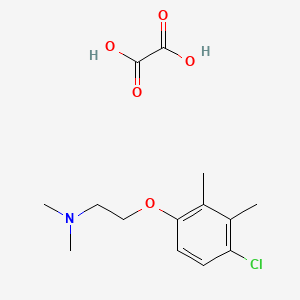![molecular formula C13H17BrClNO5 B4043494 [2-(2-溴-6-氯-4-甲基苯氧基)乙基]二甲胺草酸盐](/img/structure/B4043494.png)
[2-(2-溴-6-氯-4-甲基苯氧基)乙基]二甲胺草酸盐
描述
2-(2-bromo-6-chloro-4-methylphenoxy)-N,N-dimethylethanamine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a phenoxy group substituted with bromine, chlorine, and a methyl group, linked to an ethanamine moiety, and is often associated with oxalic acid.
科学研究应用
2-(2-bromo-6-chloro-4-methylphenoxy)-N,N-dimethylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its possible effects on neurological pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-6-chloro-4-methylphenoxy)-N,N-dimethylethanamine typically involves multiple steps, starting with the preparation of the substituted phenol. The phenol is first brominated and chlorinated under controlled conditions to introduce the bromine and chlorine substituents. The methyl group is then introduced via a Friedel-Crafts alkylation reaction. The resulting substituted phenol is then reacted with N,N-dimethylethanamine in the presence of a suitable base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(2-bromo-6-chloro-4-methylphenoxy)-N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The bromine and chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted phenoxy derivatives.
作用机制
The mechanism of action of 2-(2-bromo-6-chloro-4-methylphenoxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The phenoxy group allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to affect neurotransmitter systems and cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-Bromo-4-chloroaniline: Similar in structure but lacks the phenoxy and ethanamine moieties.
4-Bromo-2,6-dichloroaniline: Another related compound with different substitution patterns on the phenyl ring.
2-Bromo-4-methyl-6-nitrophenol: Shares the bromine and methyl substituents but has a nitro group instead of chlorine and lacks the ethanamine moiety.
Uniqueness
2-(2-bromo-6-chloro-4-methylphenoxy)-N,N-dimethylethanamine is unique due to its specific combination of substituents and the presence of the ethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
2-(2-bromo-6-chloro-4-methylphenoxy)-N,N-dimethylethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrClNO.C2H2O4/c1-8-6-9(12)11(10(13)7-8)15-5-4-14(2)3;3-1(4)2(5)6/h6-7H,4-5H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUVKXBKTFXRAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCN(C)C)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2S,4R)-4-(dimethylamino)-1-({5-[(4-methylphenyl)thio]-2-furyl}methyl)pyrrolidin-2-yl]methanol](/img/structure/B4043414.png)
![[2-(2-biphenylyloxy)ethyl]dimethylamine oxalate](/img/structure/B4043422.png)
![10-Bromo-6-(4,6-dimethyl-3-cyclohexenyl)-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B4043436.png)
![N-(1,3-benzoxazol-2-ylmethyl)-N-methyl-6-thiomorpholin-4-yl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4043444.png)
![2-[2-(3,5-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4043457.png)

![8-[3-(2-Iodophenoxy)propoxy]-2-methylquinoline;oxalic acid](/img/structure/B4043468.png)

![2-(2,3-dimethylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4043499.png)

![3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide](/img/structure/B4043511.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4043529.png)
![N-[4-(acetylamino)phenyl]-2-[(2-nitrophenyl)thio]benzamide](/img/structure/B4043537.png)
![1-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4043539.png)
